molecular formula C7H12O2 B7902195 5-Heptenoic acid CAS No. 3593-00-8

5-Heptenoic acid

Cat. No.: B7902195
CAS No.: 3593-00-8
M. Wt: 128.17 g/mol
InChI Key: KPSZWAJWFMFMFF-UHFFFAOYSA-N
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Description

5-Heptenoic acid is an organic compound with the molecular formula C7H12O2. It is characterized by a seven-carbon chain with a double bond between the fifth and sixth carbons and a carboxylic acid functional group at the terminal carbon. This compound is a colorless oily liquid with a slightly unpleasant odor and is slightly soluble in water but highly soluble in organic solvents like ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Heptenoic acid can be synthesized through various methods. One common laboratory preparation involves the oxidation of 5-heptenal using potassium permanganate under acidic conditions. Another method includes the hydrolysis of this compound esters, which can be prepared via the Wittig reaction involving heptanal and a suitable phosphonium ylide .

Industrial Production Methods: Industrial production of this compound often involves the catalytic oxidation of heptene using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. This method is efficient and yields high purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form heptanedioic acid.

    Reduction: It can be reduced to 5-heptenoic alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The double bond in this compound allows for various substitution reactions, such as halogenation, where halogens like bromine can add across the double bond.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

Scientific Research Applications

5-Heptenoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-heptenoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The double bond in its structure allows for interactions with various biological molecules, influencing their function and activity .

Comparison with Similar Compounds

    Heptanoic acid: Lacks the double bond present in 5-heptenoic acid, making it less reactive in certain chemical reactions.

    Hexanoic acid: Has a shorter carbon chain, resulting in different physical and chemical properties.

    Octanoic acid: Has a longer carbon chain, affecting its solubility and reactivity.

Uniqueness of this compound: The presence of a double bond in this compound makes it more versatile in chemical reactions compared to its saturated counterparts. This feature allows for a wider range of chemical modifications and applications in various fields .

Properties

CAS No.

3593-00-8

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

hept-5-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2-3H,4-6H2,1H3,(H,8,9)

InChI Key

KPSZWAJWFMFMFF-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/CCCC(=O)O

SMILES

CC=CCCCC(=O)O

Canonical SMILES

CC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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